N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide
Description
N-{1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide is a heterocyclic compound featuring a cyclohexyl core substituted with a 1,2,4-oxadiazole ring linked to pyrazine at position 2.
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-15(13-11-19-7-9-21-13)23-17(4-2-1-3-5-17)16-22-14(24-26-16)12-10-18-6-8-20-12/h6-11H,1-5H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDCBIYEJWBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the coupling of the pyrazine and cyclohexyl groups. One common method involves the reaction of pyrazine-2-carboxylic acid with cyclohexylamine in the presence of a dehydrating agent to form the corresponding amide. This intermediate is then reacted with a suitable reagent to introduce the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide exhibit promising antitumor properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of oxadiazole derivatives against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 12.5 |
| Oxadiazole Derivative B | HT-29 | 15.8 |
Neuroprotective Effects
this compound has also been studied for its neuroprotective effects. Research indicates that it may modulate neuroinflammation and oxidative stress pathways.
Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests .
Pharmacology
Receptor Modulation
The compound's structure suggests potential interactions with various biological receptors. Preliminary pharmacological studies indicate that it may act as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function.
Case Study: NMDA Receptor Interaction
A binding assay revealed that this compound has a moderate affinity for NMDA receptors, suggesting its potential use in treating conditions such as Alzheimer's disease .
Materials Science
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with unique electronic properties. Its functional groups allow for modifications that can enhance conductivity or photonic properties.
Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical conductivity significantly compared to conventional materials .
Mechanism of Action
The mechanism of action of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations in Carboxamide/Sulfonamide Derivatives
Key Analogs :
N-(1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-3-carboxamide (Discontinued, CymitQuimica):
- Difference : Replaces pyrazine-2-carboxamide with thiophene-3-carboxamide.
- Impact : Thiophene’s sulfur atom increases lipophilicity but reduces hydrogen-bonding capacity compared to pyrazine’s nitrogen-rich structure. This substitution may alter solubility and target affinity .
2-Methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide (CAS: 1396800-08-0): Difference: Sulfonamide replaces carboxamide. Impact: Sulfonamides exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15–17), affecting ionization and bioavailability.
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| Target Compound | Pyrazine-2-carboxamide | 365.40 (analog ref.) | High hydrogen-bonding potential |
| Thiophene-3-carboxamide analog | Thiophene-3-carboxamide | Not reported | Increased lipophilicity |
| Benzene sulfonamide analog | Benzene sulfonamide | 399.47 | Higher acidity, steric bulk |
Cyclohexyl vs. Piperidine/Pyridine Core Modifications
Key Analogs :
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (Safety Data Sheet):
- Difference : Cyclohexyl replaced with piperidin-4-yl; pyridine replaces pyrazine in the oxadiazole substituent.
- Impact : Piperidine introduces a basic nitrogen, enhancing water solubility. Pyridine’s reduced nitrogen count may lower binding specificity compared to pyrazine .
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (EU Patent):
Table 2: Core Structure Comparison
| Compound | Core Structure | Key Modification | Biological Implication |
|---|---|---|---|
| Target Compound | Cyclohexyl | N/A | Balanced rigidity/solubility |
| Piperidine analog | Piperidin-4-yl | Basic nitrogen | Enhanced solubility |
| Cyclopropane/trifluoromethyl analog | Cyclopropylethyl | CF3 groups | Increased stability/lipophilicity |
Research and Development Implications
- Pharmacological Potential: Pyrazine-oxadiazole hybrids are explored for antimicrobial and kinase inhibition applications ().
- Challenges : Discontinuation of thiophene and sulfonamide analogs () highlights the need for optimizing solubility-toxicity balance.
Biological Activity
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the available research findings, case studies, and data on the biological activity of this compound.
- Molecular Formula : C16H22N6O3
- Molecular Weight : 346.39 g/mol
- IUPAC Name : N-(2-methoxyethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
The compound's biological activity is primarily attributed to its structural components, which include pyrazine and oxadiazole moieties. These structures are known to interact with various biological targets, potentially leading to antimicrobial effects. The oxadiazole ring is particularly noted for its role in enhancing the bioactivity of compounds against resistant strains of bacteria and mycobacteria.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimycobacterial properties. For instance, a study aimed at synthesizing novel derivatives demonstrated that compounds containing the pyrazine and oxadiazole frameworks exhibited significant activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of multidrug-resistant strains .
Table 1: Antimycobacterial Activity Data
Study on Antitubercular Activity
In a comprehensive study published in PubMed, researchers synthesized a series of compounds featuring pyrazine and oxadiazole derivatives. The study reported that the specific compound demonstrated significant inhibition of Mycobacterium tuberculosis growth, with an emphasis on its effectiveness against drug-resistant strains. The results indicated that further optimization could enhance its efficacy and reduce toxicity .
Cytotoxicity Profile
The cytotoxic effects of this compound were evaluated using various cell lines. The results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable therapeutic index for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
